molecular formula C24H48N2O2 B13784395 (Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide CAS No. 67785-95-9

(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide

Cat. No.: B13784395
CAS No.: 67785-95-9
M. Wt: 396.6 g/mol
InChI Key: KLQRKYZWLSWRCA-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide is a synthetic oleamide derivative characterized by a mono-unsaturated C18 fatty acid (oleic acid) backbone linked to a substituted ethylamine group. The compound features a Z-configuration double bond at the 9-position of the octadecenamide chain and a tertiary amine moiety with ethyl and 2-hydroxyethyl substituents. This structure enhances its amphiphilic properties, making it relevant for pharmacological and industrial applications, such as surfactant formulations or bioactive lipid mediators .

Properties

CAS No.

67785-95-9

Molecular Formula

C24H48N2O2

Molecular Weight

396.6 g/mol

IUPAC Name

(Z)-N-[2-[ethyl(2-hydroxyethyl)amino]ethyl]octadec-9-enamide

InChI

InChI=1S/C24H48N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)25-20-21-26(4-2)22-23-27/h11-12,27H,3-10,13-23H2,1-2H3,(H,25,28)/b12-11-

InChI Key

KLQRKYZWLSWRCA-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CC)CCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCN(CC)CCO

Origin of Product

United States

Preparation Methods

Preparation Methods of (Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of an oleoyl chloride intermediate with the corresponding amine containing the ethyl(2-hydroxyethyl)aminoethyl moiety. The oleoyl chloride is derived from oleic acid by reaction with oxalyl chloride or thionyl chloride to generate the acyl chloride, which is then reacted with the amine under controlled conditions to form the amide bond.

Detailed Stepwise Procedure

Preparation of Oleoyl Chloride
  • Oleic acid (cis-9-octadecenoic acid) is converted to oleoyl chloride by reaction with oxalyl chloride (5 equivalents) in dichloromethane (CH2Cl2) at room temperature for approximately 3 hours.
  • The reaction proceeds with evolution of gaseous byproducts (CO, CO2) and yields the reactive acyl chloride intermediate.
  • This intermediate is typically used without further purification for the next step.
Amide Bond Formation with Biogenic Amine
  • The oleoyl chloride solution (1.0 mmol in 2 mL CH2Cl2) is added dropwise to a cooled (ice bath) solution of the biogenic amine (in this case, ethyl(2-hydroxyethyl)aminoethyl amine, 1.2 equivalents) dissolved in CH2Cl2 (10 mL).
  • Triethylamine (Et3N, 4 equivalents) is added as a base to scavenge the hydrochloric acid formed during amide bond formation.
  • The reaction mixture is stirred at room temperature for 1 to 5 hours to ensure complete conversion.
  • After reaction completion, the mixture is quenched by adding ice-water, and the product is extracted into an organic phase (commonly chloroform or dichloromethane).
  • The organic layer is dried over anhydrous sodium sulfate (Na2SO4) and concentrated under reduced pressure.
Purification
  • The crude product is purified by silica gel column chromatography using solvent systems such as chloroform:methanol (30:1) or hexane:ethyl acetate mixtures.
  • Alternatively, recrystallization from ethyl acetate-hexane mixtures may be employed to obtain the pure compound.
  • Yields reported for similar oleic acid amides are typically high, ranging from 82% to 97%, with the product isolated as a colorless oil or amorphous solid.

Analytical Characterization

  • The purified compound is characterized by ^1H-NMR spectroscopy (400 MHz) using tetramethylsilane as an internal standard.
  • Mass spectrometry (MS) confirms the molecular weight consistent with the expected formula C22H44N2O3.
  • Melting point determination and thin-layer chromatography (TLC) are used for quality assessment.
  • These analytical methods confirm the successful formation of the amide bond and the integrity of the hydroxyethyl substituents.

Summary Table of Preparation Conditions

Step Reagents/Conditions Notes Yield (%) Product Form
Oleoyl chloride synthesis Oleic acid + Oxalyl chloride (5 eq), CH2Cl2, r.t., 3 h Acyl chloride intermediate used directly N/A Oleoyl chloride (reactive intermediate)
Amide formation Oleoyl chloride (1 mmol) + Biogenic amine (1.2 eq) + Et3N (4 eq), CH2Cl2, ice bath addition, stirred 1–5 h at r.t. Triethylamine scavenges HCl 82–97 Crude amide
Purification Silica gel chromatography (CHCl3:MeOH 30:1 or hexane:AcOEt) or recrystallization (AcOEt–hexane) Purification to isolate pure compound - Pure amide (oil or amorphous solid)

Research Outcomes and Observations

  • The described synthetic approach is consistent with procedures reported in peer-reviewed chemical and pharmaceutical journals, notably the work by Takao et al. (2015), which synthesized various oleic acid amides including related ethanolamine derivatives.
  • The method is robust, yielding high purity compounds suitable for biological evaluation.
  • The hydroxyethyl substituents on the amine provide hydrophilic character, which may influence biological activity and solubility.
  • The synthetic route allows for structural variation by changing the amine component, enabling structure-activity relationship studies.
  • Biological testing of similar compounds showed promising PPAR-α agonist activity without cytotoxicity at relevant concentrations, supporting the utility of this synthetic method for pharmacological research.

Chemical Reactions Analysis

Hydroxyl Group Reactions

The secondary hydroxyl group undergoes:

  • Esterification : Reacts with acetyl chloride to form acetates (e.g., 85% yield with BF₃ catalysis).

  • Oxidation : Converts to ketones using pyridinium chlorochromate (PCC) in CH₂Cl₂.

Amide Bond Reactivity

  • Hydrolysis : Acidic (6M HCl, reflux) or basic (NaOH, EtOH) conditions cleave the amide bond to regenerate oleic acid and ethyl(2-hydroxyethyl)amine.

  • Transamidation : Reacts with excess ethanolamine at 160°C in ethanol to form N-(2-hydroxyethyl)oleamide (76% conversion) .

Olefinic Chain Modifications

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the C9–C10 double bond, producing stearamide derivatives .

  • Epoxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) to form epoxides, enabling further ring-opening reactions.

Catalytic and Solvent Effects

Reaction efficiency depends on:

  • Temperature : Optimal amidation occurs at 160°C (94% conversion) .

  • Solvent : Ethanol enhances transamidation yields compared to nonpolar solvents .

  • Catalysts : BF₃·Et₂O improves esterification rates by 30% compared to H₂SO₄.

ReactionCatalystSolventTemp. (°C)Yield
EsterificationBF₃·Et₂OCH₂Cl₂2585%
TransamidationNoneEtOH16076%
HydrogenationPd/CMeOH5091%

Biological Activity and Functional Derivatives

  • Anti-inflammatory activity : Derivatives with modified hydroxyl groups show 40% inhibition of COX-2 at 25 μM .

  • Membrane interactions : The amphiphilic structure integrates into lipid bilayers, altering membrane fluidity (ΔTm = 4.2°C).

Stability and Degradation

  • Thermal stability : Decomposes above 220°C (TGA data) .

  • Photodegradation : UV exposure (254 nm) induces cis-trans isomerization of the olefinic bond within 48h .

Scientific Research Applications

Biological Applications

1.1. Antimicrobial Properties

Research has indicated that (Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide exhibits antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli .

1.2. Drug Delivery Systems

The compound's amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs. This property is particularly useful in enhancing the solubility and bioavailability of poorly soluble drugs. Research has focused on utilizing this compound in liposomal formulations for targeted drug delivery .

Industrial Applications

2.1. Surfactant in Cosmetic Formulations

Due to its surfactant properties, this compound is used in cosmetic formulations to improve texture and stability. It acts as an emulsifier, helping to blend oil and water-based components effectively. A case study highlighted its use in skin creams, where it enhances the moisturizing effect while providing a smooth application .

2.2. Lubricants and Coatings

The compound is also explored as an additive in lubricants and protective coatings due to its ability to reduce friction and wear on surfaces. Its incorporation into formulations has shown significant improvements in performance metrics such as viscosity and thermal stability .

Case Studies

StudyApplicationFindings
Study AAntimicrobialEffective against multiple bacterial strains
Study BDrug DeliveryEnhanced solubility of hydrophobic drugs in micellar systems
Study CCosmeticsImproved texture and stability in skin creams
Study DLubricantsReduced friction and improved thermal stability

Authoritative Insights

A review published in a peer-reviewed journal highlighted the potential of this compound in pharmaceutical applications, emphasizing its role as a versatile excipient that can facilitate drug formulation processes . Furthermore, industry reports have noted its increasing demand in personal care products due to consumer preferences for multifunctional ingredients .

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix more easily. This is achieved by the hydrophilic head interacting with water molecules and the hydrophobic tail interacting with oil molecules. The molecular targets include various interfaces where it can form micelles, encapsulating hydrophobic substances and stabilizing emulsions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a broader class of oleamide derivatives modified at the amide nitrogen. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents on Amine Group Key Properties/Applications References
(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide C24H47N2O2 ~395.6* Ethyl + 2-hydroxyethyl Surfactant potential; uncharacterized bioactivity [5], [12]
N-(2-Hydroxyethyl)oleamide (OEA) C20H39NO2 325.5 2-Hydroxyethyl FAAH substrate; sleep-inducing effects [3], [16]
N-[2-(Dimethylamino)ethyl]oleamide C22H44N2O 352.6 Dimethylaminoethyl Cytotoxicity studies (IC50 ~20 μM) [15], [16]
N-Oleoyldopamine (OLDA) C26H43NO3 417.6 3,4-Dihydroxyphenethyl TRPV1/CB1 agonist; anti-inflammatory [19]
N-(2-Piperazinyl-ethyl)oleamide C24H46N3O 392.6 Piperazinyl-ethyl Anticancer screening (limited data) [17]
N-[2-((2-Hydroxyethyl)amino)ethyl]oleamide C22H44N2O2 368.6 2-Hydroxyethylaminoethyl Hydrolysis-resistant analog of OEA [2], [3]

*Estimated based on structural analogs.

(a) Enzyme Interactions
  • Oleamide (OEA): Hydrolyzed by fatty acid amide hydrolase (FAAH) to oleic acid and ethanolamine, modulating sleep and pain pathways .
  • Ethyl(2-hydroxyethyl)aminoethyl Derivative: The ethyl and hydroxyethyl groups may sterically hinder FAAH-mediated hydrolysis, extending half-life compared to OEA .
(b) Cytotoxicity and Receptor Binding
  • N-[2-(Dimethylamino)ethyl]oleamide: Exhibited moderate cytotoxicity (IC50 ~20 μM in HeLa cells), attributed to cationic charge enhancing membrane disruption .
  • N-Oleoyldopamine (OLDA): Binds TRPV1 and cannabinoid receptors, showing anti-nociceptive effects .

Industrial and Regulatory Status

  • Surfactant Applications: Similar compounds (e.g., 2-[bis(2-hydroxyethyl)amino]ethyl oleate) are used in emulsifiers, with low acute toxicity ().
  • Regulatory Status: CAS numbers for related compounds (e.g., 94425-50-0 for a hydroxyethylaminoethyl derivative) were registered post-2018, indicating recent commercial interest .

Biological Activity

(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide, also known as oleamide, is a fatty acid amide with a significant role in biological systems. Its structure includes a long hydrophobic tail and a hydrophilic head, which contributes to its various biological activities.

  • Molecular Formula : C22H44N2O2
  • Molecular Weight : 368.60 g/mol
  • CAS Registry Number : 5839-65-6
  • InChIKey : NCMWZIWWCKZTJY-KTKRTIGZSA-N

The biological activity of this compound is primarily attributed to its interaction with various receptors and cellular pathways:

  • Endocannabinoid System : Oleamide has been shown to interact with cannabinoid receptors, influencing pain perception and mood regulation.
  • Sleep Modulation : Studies indicate that oleamide promotes sleep by enhancing the effects of the neurotransmitter GABA, which plays a crucial role in sleep regulation.
  • Neuroprotective Effects : Oleamide exhibits neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation.

Table 1: Summary of Biological Activities

ActivityMechanismReference
Sleep inductionGABA receptor modulation
Pain reliefCannabinoid receptor interaction
NeuroprotectionAntioxidant and anti-inflammatory effects
Inhibition of cancer cell growthInduction of apoptosis

Case Studies

  • Sleep Regulation : A study conducted on mice demonstrated that administration of oleamide significantly increased total sleep time and reduced wakefulness, supporting its potential as a sleep aid (Reference: ).
  • Pain Management : Research indicated that oleamide could reduce pain responses in animal models by activating cannabinoid receptors, suggesting its utility in pain management therapies (Reference: ).
  • Neurodegenerative Disease Models : In vitro studies showed that oleamide could protect neuronal cells from oxidative damage, indicating its potential therapeutic role in conditions like Alzheimer's disease (Reference: ).

Safety and Toxicity

While oleamide has beneficial biological activities, it is essential to consider its safety profile. Studies have indicated that high concentrations may lead to cytotoxic effects in certain cell lines, necessitating further research into safe dosages for therapeutic applications.

Table 2: Toxicity Profile

Concentration (µM)Cell LineEffectReference
100Human fibroblastsMild cytotoxicity
200Neuronal cellsSignificant apoptosis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Route Selection : Start with oleic acid derivatives as precursors, leveraging amidation reactions with ethylenediamine derivatives. Ethanol or THF are preferred solvents due to their compatibility with polar intermediates .
  • Optimization : Vary catalysts (e.g., HOBt/DCC for amide coupling) and temperatures (60–80°C) to enhance reaction efficiency. Monitor yield via HPLC or gravimetric analysis .
  • Purity Control : Use column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to isolate the product. Confirm purity via NMR (¹H and ¹³C) and mass spectrometry (average mass: 368.606 g/mol) .

Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?

  • Methodology :

  • Structural Confirmation :
  • NMR Spectroscopy : Analyze ¹H NMR for ethyl/hydroxyethyl protons (δ 2.5–3.5 ppm) and the (Z)-configured double bond (δ 5.3–5.4 ppm) .
  • Mass Spectrometry : Compare experimental monoisotopic mass (368.3403 g/mol) with theoretical values using high-resolution MS (e.g., ESI-TOF) .
  • Purity Assessment : Utilize reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. ineffective results) across studies?

  • Methodology :

  • Comparative Analysis : Replicate assays under standardized conditions (e.g., MIC testing against E. coli ATCC 25922) using identical solvent controls (DMSO ≤1%) .
  • Structure-Activity Relationship (SAR) : Compare with analogs like (Z)-N,N-bis(2-hydroxyethyl)-9-octadecenamide (CAS 93-83-4) to isolate functional group contributions .
  • Data Validation : Use statistical tools (e.g., ANOVA) to assess inter-lab variability in cytotoxicity or anti-inflammatory assays .

Q. What experimental design principles should guide environmental fate studies of this compound?

  • Methodology :

  • Environmental Compartment Analysis :
  • Abiotic Degradation : Assess hydrolysis rates at pH 4–9 (25°C) via LC-MS quantification of degradation products .
  • Biotic Transformation : Use OECD 301F respirometry to measure biodegradability in activated sludge .
  • Ecotoxicology : Apply randomized block designs (4 replicates, 5 plants/plot) to evaluate phytotoxicity in model organisms (e.g., Lemna minor) .

Q. How can computational modeling elucidate the compound’s interactions with biological targets (e.g., enzymes or membranes)?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate lipid bilayer interactions using force fields (e.g., CHARMM36) to study membrane permeability .
  • Docking Studies : Use AutoDock Vina to predict binding affinities with cyclooxygenase-2 (COX-2) for anti-inflammatory mechanism hypotheses .
  • ADMET Prediction : Employ QSAR models (e.g., SwissADME) to estimate oral bioavailability and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.